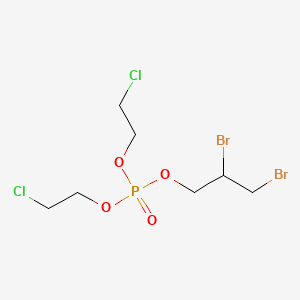
2-Pyrrolidinone, 3-dodecyl-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 3-dodecyl-1-propyl- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are characterized by a five-membered lactam ring. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
The synthesis of 2-Pyrrolidinone, 3-dodecyl-1-propyl- typically involves the reaction of 2-pyrrolidinone with dodecyl and propyl groups under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Analyse Des Réactions Chimiques
2-Pyrrolidinone, 3-dodecyl-1-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lactam ring is opened and substituted with different functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
2-Pyrrolidinone, 3-dodecyl-1-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: This compound is used in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the formulation of cleaning agents, adhesives, and sealants due to its surfactant properties
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 3-dodecyl-1-propyl- involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. The molecular pathways involved include the modulation of membrane-associated proteins and enzymes .
Comparaison Avec Des Composés Similaires
2-Pyrrolidinone, 3-dodecyl-1-propyl- can be compared with other similar compounds such as:
2-Pyrrolidinone, 1-dodecyl-: This compound also has surfactant properties but differs in its alkyl chain length and substitution pattern.
2-Pyrrolidinone, 1-propyl-: This compound has a shorter alkyl chain and different physical and chemical properties.
2-Pyrrolidinone, 1-hexyl-: Another similar compound with a different alkyl chain length, affecting its solubility and surfactant properties. The uniqueness of 2-Pyrrolidinone, 3-dodecyl-1-propyl- lies in its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
128345-85-7 |
|---|---|
Formule moléculaire |
C19H37NO |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
3-dodecyl-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-18-15-17-20(16-4-2)19(18)21/h18H,3-17H2,1-2H3 |
Clé InChI |
QFKWRKMYLBDRDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1CCN(C1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
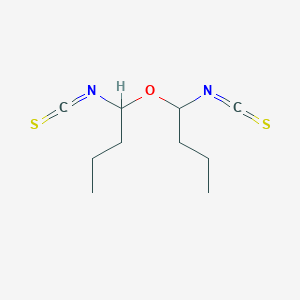
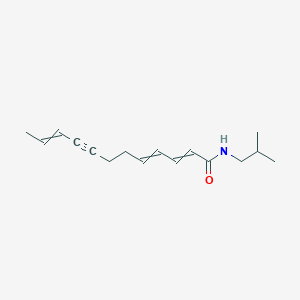
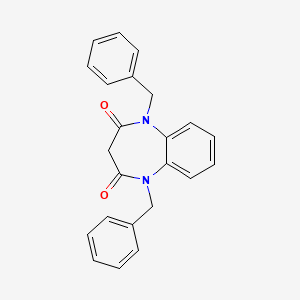
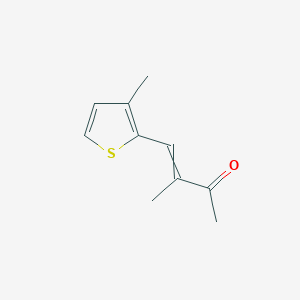
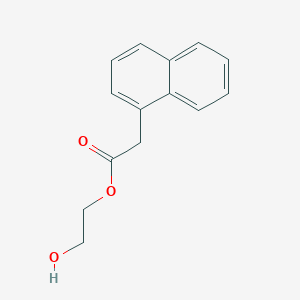

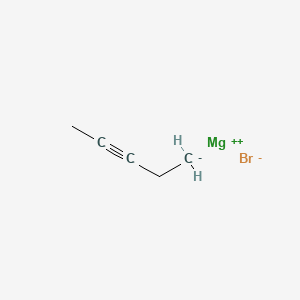
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)


